molecular formula C8H12N2O2 B1631308 ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate CAS No. 85290-76-2

ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate

Cat. No. B1631308
CAS RN: 85290-76-2
M. Wt: 168.19 g/mol
InChI Key: UEOAHNKIDQAFPD-UHFFFAOYSA-N
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Description

Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound containing a pyrazole ring . It is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .


Synthesis Analysis

The synthesis of pyrazoles involves several strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method .


Molecular Structure Analysis

The molecular formula of ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate is C8H12N2O2 . The structure of this compound includes a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .


Chemical Reactions Analysis

Pyrazoles undergo a variety of chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .


Physical And Chemical Properties Analysis

Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate has a molecular weight of 168.19 . It has a melting point of 58-59 °C and a boiling point of 85-86 °C at 0.1 Torr . The density is predicted to be 1.12±0.1 g/cm3 .

Scientific Research Applications

Chemical Reactions and Derivative Synthesis

  • Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate is involved in chemical reactions leading to the formation of various pyrazole derivatives. For instance, the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with substituted hydrazines in different solvents results in mixtures of regioisomeric 3- and 5-substituted pyrazoles. Conditions for selective formation of these derivatives have been explored (Mikhed’kina et al., 2009).

Synthesis in Pharmaceutical Research

  • Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate plays a significant role in pharmaceutical research, particularly in synthesizing intermediates for new insecticides. Its synthesis from ethyl acetoacetate and ethyl orthoformate, and subsequent reactions for preparing pyrazole formate derivatives, are important steps in the production of these compounds. These methods aim to simplify technological conditions and reduce production costs (Xiao-qiang, 2007).

Structural and Spectral Studies

  • Extensive structural and spectral studies have been conducted on derivatives of ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate. These studies include spectroscopic analyses and quantum chemical calculations to understand the molecular structure and potential applications in various fields. For example, a study on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involved detailed analyses to predict the nature of interactions and electronic structures, which can be crucial in material science and chemistry (Singh et al., 2014).

Inhibitive Effects in Corrosion Studies

  • Pyrazole-type organic compounds derived from ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate have been studied for their inhibitive effects on steel corrosion in hydrochloric acid solutions. These studies are important in industrial applications where corrosion resistance is a key concern. The effectiveness of these compounds as cathodic-type inhibitors has been demonstrated through various methods, including weight loss measurements and electrochemical studies (Tebbji et al., 2005).

Bioactive Properties in Medical Research

  • The bioactive properties of ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate derivatives have been a subject of interest in medical research. For example, studies have been conducted on novel pyrazole derivatives with potential antimicrobial and anticancer activities. These compounds have shown promising results in vitro against various tumor cell lines, indicating their potential in developing new therapeutic agents (Hafez et al., 2016).

These diverse applications highlight the significant role of ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate in scientific research across multiple disciplines, from chemical synthesis to pharmaceutical and medical applications.

Scientific Research Applications of Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate

1. Chemical Synthesis

Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate is involved in the synthesis of various pyrazole derivatives. It reacts with substituted hydrazines in different solvents to yield regioisomeric 3- and 5-substituted pyrazoles. These reactions are important for selective formation of 1-aryl(alkyl)-5-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)-1H-pyrazoles, which have diverse applications (Mikhed’kina et al., 2009).

2. Insecticide Intermediates

This compound is a key intermediate in the synthesis of new insecticides. For instance, its synthesis from ethyl acetoacetate and ethyl orthoformate is crucial in preparing pyrazole formate derivatives, which are utilized in insecticide production. This synthesis process is designed to be cost-effective and suitable for industrial production (Xiao-qiang, 2007).

3. Pharmaceutical Applications

Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate derivatives have been explored for their anti-inflammatory properties. A study on novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives revealed significant anti-inflammatory activity, highlighting their potential as therapeutic agents (Khanal Pratik et al., 2018).

4. Antimicrobial and Anticancer Research

The derivatives of this compound have shown promising results as antimicrobial and anticancer agents. A series of novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate exhibited higher anticancer activity than reference drugs and demonstrated good antimicrobial activity (Hafez et al., 2016).

5. Structural and Spectral Analysis

Studies have been conducted on the structural and spectral properties of ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate derivatives. For example, the synthesis, characterization, and crystallography of such derivatives have provided valuable insights into their molecular structure and properties. These findings are crucial for understanding the compound's interactions and potential applications in various scientific fields (Viveka et al., 2016).

6. Corrosion Inhibition

The derivatives of ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate, particularly bipyrazolic derivatives, have been studied for their effectiveness in inhibiting steel corrosion in hydrochloric acid solutions. These studies are significant in industrial contexts where materials' corrosion resistance is crucial (Tebbji et al., 2005).

Safety And Hazards

Users are advised to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Future Directions

Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate is used as an intermediate in organic synthesis . It could be considered as a precursor structure for further design of pesticides . It is also used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .

properties

IUPAC Name

ethyl 1,3-dimethylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5-10(3)9-6(7)2/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOAHNKIDQAFPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437980
Record name ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate

CAS RN

85290-76-2
Record name ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
W Yu, ZW Zhai, DE Wedge, SO Duke, HK Wu… - Research on Chemical …, 2019 - Springer
Several new 1,3,4-oxadiazole derivatives containing a pyrazole ring were designed and synthesized from ethyl acetoacetate and triethyl orthoformate as starting materials via multi-step …
Number of citations: 10 link.springer.com
A Masih, AK Agnihotri, JK Srivastava… - … of biochemical and …, 2021 - Wiley Online Library
Due to unavailability of a specific drug/vaccine to attenuate severe acute respiratory syndrome coronavirus 2, the current strategy to combat the infection has been largely dependent …
Number of citations: 34 onlinelibrary.wiley.com
HB Shi, ZW Zhai, LJ Min, L Han, NB Sun… - Research on Chemical …, 2022 - Springer
In order to find new lead compounds with high pesticidal activity, a series of 1,3,4-oxadiazole thioether compounds (5 series) were designed by using penthiopyrad as a synthon. They …
Number of citations: 2 link.springer.com
X Ding, Z Zhai, L Lv, Z Sun, X Liu - Frontiers of Chemical Science and …, 2017 - Springer
A variety of pyrazole derivatives containing 1,3,4-thiadiazole moiety were synthesized under micro-wave irradiation, and their structures were confirmed by 1 H NMR and HRMS. They …
Number of citations: 12 link.springer.com
S Di, R Liu, Z Liu, H Xu, H Zhao, Y Lu, P Qi… - Ecotoxicology and …, 2023 - Elsevier
Identification and evaluations of pesticide metabolites are necessary for risk assessment and toxicological research. In this study, the metabolites of penflufen (a widely used chiral …
Number of citations: 2 www.sciencedirect.com

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